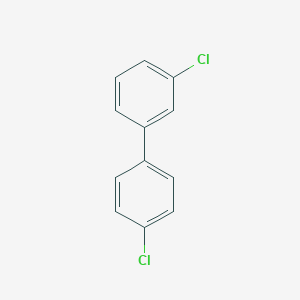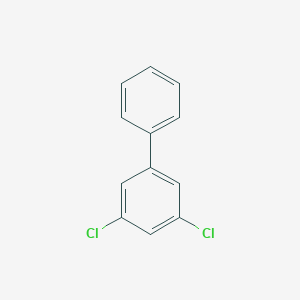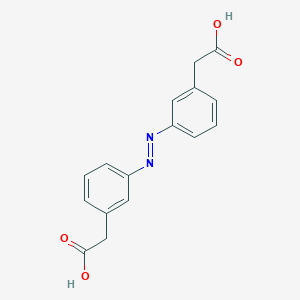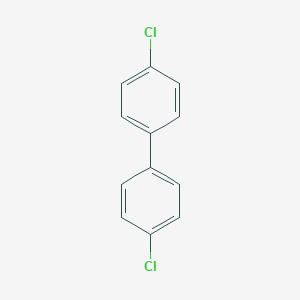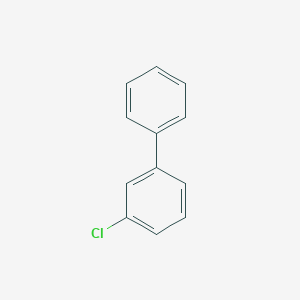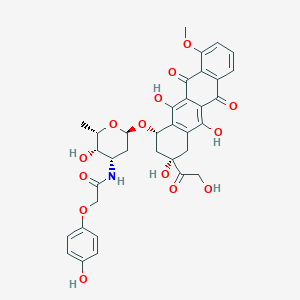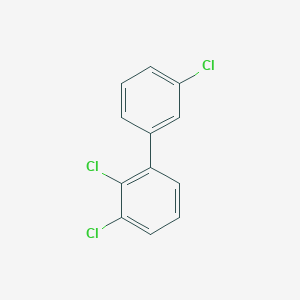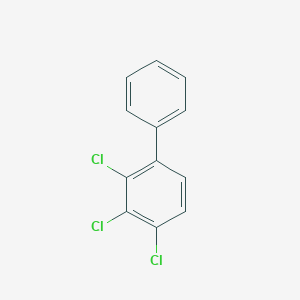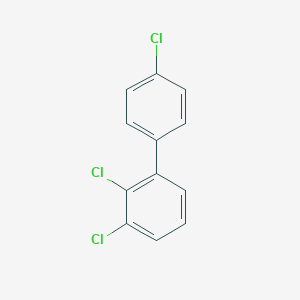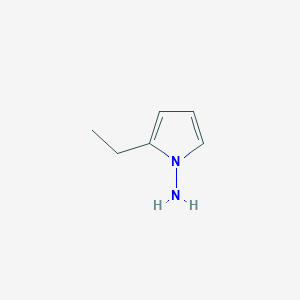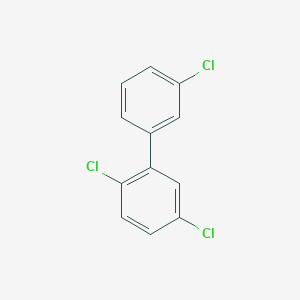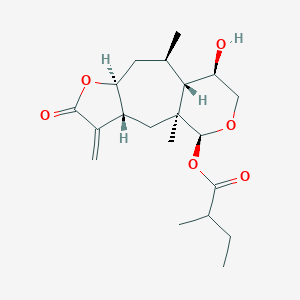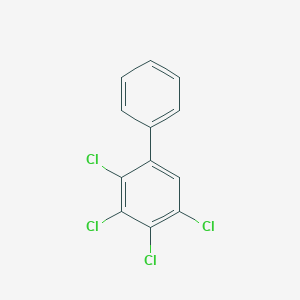![molecular formula C10H10 B164918 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene CAS No. 125510-65-8](/img/structure/B164918.png)
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene (MCP) is a cyclopropene-based compound that has gained significant attention in scientific research due to its unique chemical properties. MCP is a potent inhibitor of ethylene receptors, which play a crucial role in regulating plant growth and development.
Mécanisme D'action
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibits ethylene receptors by binding to the receptor site, preventing ethylene from binding and activating the receptor. This results in a reduction in ethylene signaling, leading to changes in plant growth and development.
Effets Biochimiques Et Physiologiques
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to have various biochemical and physiological effects on plants. It has been reported to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has also been shown to affect plant hormone levels, including auxin, cytokinin, and gibberellin, which play crucial roles in regulating plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit ethylene receptors with high specificity. However, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has some limitations, including its high cost and limited availability.
Orientations Futures
1. Further investigation of the molecular mechanism of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibition of ethylene receptors.
2. Development of new synthetic methods for 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene production to reduce costs and increase availability.
3. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on other plant hormones and their interactions.
4. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on plant-microbe interactions.
5. Investigation of the potential use of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene in crop improvement and stress tolerance.
In conclusion, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene is a potent inhibitor of ethylene receptors that has gained significant attention in scientific research due to its unique chemical properties. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology and has been shown to have various applications in crop improvement and stress tolerance. Further research is needed to fully understand the mechanism of action and potential applications of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene.
Méthodes De Synthèse
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene can be synthesized using several methods, including the reaction of 1-methylcyclopropene with 2-bromo-1-phenylacetylene, followed by the reaction with lithium diisopropylamide. Another method involves the reaction of 2-bromo-1-phenylacetylene with 1-methylcyclopropene, followed by the reaction with lithium diisopropylamide. Both methods have been reported to yield 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene with high purity and yield.
Applications De Recherche Scientifique
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology due to its ability to inhibit ethylene receptors. Ethylene is a plant hormone that regulates various physiological processes, including seed germination, fruit ripening, and senescence. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity.
Propriétés
Numéro CAS |
125510-65-8 |
|---|---|
Nom du produit |
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
InChI |
InChI=1S/C10H10/c1-9(3-4-9)7-8-10(2)5-6-10/h3-6H,1-2H3 |
Clé InChI |
GNRUGGSUPUVVPM-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC2(C=C2)C |
SMILES canonique |
CC1(C=C1)C#CC2(C=C2)C |
Synonymes |
Cyclopropene, 3,3-(1,2-ethynediyl)bis[3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
